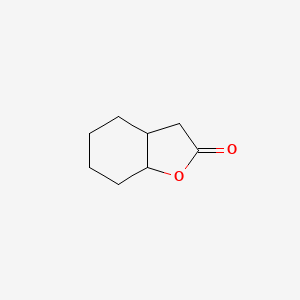

2(3H)-Benzofuranone, hexahydro-

Description

The exact mass of the compound 2(3H)-Benzofuranone, hexahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127884. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2(3H)-Benzofuranone, hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzofuranone, hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6051-03-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h6-7H,1-5H2 |

InChI Key |

AQKZNTBBGPQPBG-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CC(=O)O2 |

Canonical SMILES |

C1CCC2C(C1)CC(=O)O2 |

Other CAS No. |

27345-71-7 6051-03-2 24871-12-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexahydro-3H-benzofuran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hexahydro-3H-benzofuran-2-one (CAS No: 6051-03-2), a bicyclic lactone with applications in the fragrance industry.[1][2] The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Molecular Structure

Hexahydro-3H-benzofuran-2-one, also known as (cis/trans)-octahydocoumarin, possesses a molecular formula of C8H12O2.[2] Its structure consists of a cyclohexane ring fused to a γ-butyrolactone ring. This bicyclic framework is fundamental to its chemical behavior and physical characteristics.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one | [2] |

| CAS Number | 6051-03-2 | [2] |

| Molecular Formula | C8H12O2 | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Canonical SMILES | C1CCC2C(C1)CC(=O)O2 | [1] |

| InChI Key | AQKZNTBBGPQPBG-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Dipole Moment (Predicted) | 2.1 Debye | [1] |

Physicochemical Properties

The physical state and solubility of hexahydro-3H-benzofuran-2-one are critical parameters for its handling, formulation, and application.

Table 2: Key Physical Properties

| Property | Value | Method | Reference(s) |

| Melting Point | 34-36°C | Differential Scanning Calorimetry (DSC) | [1] |

| Boiling Point | 285°C at 760 mmHg | Ebulliometry | [1] |

| Density (20°C) | 1.12 g/cm³ | Pycnometry | [1] |

| Refractive Index (nD²⁵) | 1.498 | Abbe Refractometer | [1] |

| Solubility in Water | 2.1 g/L | Gravimetric Analysis | [1] |

| Solubility in Organic Solvents | Completely miscible with ethanol, acetone, and dichloromethane. | - | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of hexahydro-3H-benzofuran-2-one.

Table 3: Spectroscopic Characteristics

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH), δ 2.55-2.45 (m, 2H, CH₂CO), δ 1.90-1.40 (m, 8H, cyclohexyl H) | [1] |

| Infrared (IR) (ATR, cm⁻¹) | 1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.) | [1] |

| Mass Spectrometry (MS) | Base peak at m/z 140 (molecular ion) | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of hexahydro-3H-benzofuran-2-one.

The industrial production of hexahydro-3H-benzofuran-2-one is primarily achieved through the acid-catalyzed lactonization of 2-hydroxycyclohexaneacetic acid.[1]

-

Reaction Setup : 2-hydroxycyclohexaneacetic acid is dissolved in a suitable solvent.

-

Catalysis : A catalytic amount of sulfuric acid (0.5 M) is added to the solution.[1] Iron sulfate (FeSO₄·7H₂O) can be used to enhance the reaction kinetics.[1]

-

Heating : The reaction mixture is heated to 80°C for 12 hours to facilitate the intramolecular cyclization.[1]

-

Purification : The crude product is purified by vacuum distillation (120°C at 15 mmHg) to yield the final product with high purity.[1]

Caption: Synthesis of Hexahydro-3H-benzofuran-2-one.

The following diagram illustrates the relationship between the key physical properties and the experimental techniques used for their measurement.

Caption: Methods for Physical Property Determination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy was performed on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1] This technique provides detailed information about the chemical environment of hydrogen atoms within the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) setup.[1] This method identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) : Mass spectral analysis was conducted to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[1] The molecular ion peak confirms the compound's mass.

References

In-depth Technical Guide: Physicochemical Data of Hexahydro-2(3H)-benzofuranone (CAS 6051-03-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of hexahydro-2(3H)-benzofuranone, identified by the CAS number 6051-03-2. This bicyclic lactone is recognized for its applications as a fragrance ingredient and as a potential intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in research and development, ensuring predictability in various experimental and industrial settings. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of experimental workflows.

Physicochemical Data

The physicochemical properties of hexahydro-2(3H)-benzofuranone have been compiled from various sources and are summarized below. These tables provide a clear and concise presentation of key data points.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1][3] |

| Molecular Weight | 140.18 g/mol | [1][3] |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 285 °C at 760 mmHg | [1] |

| Density (at 20°C) | 1.12 g/cm³ | [1] |

| Refractive Index (n_D²⁵) | 1.498 | [1] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 2.1 g/L | [1] |

| logP (Octanol/Water Partition Coefficient) | 1.4 | [1] |

| Solubility in Organic Solvents | Completely miscible with ethanol, acetone, and dichloromethane. | [1] |

Spectroscopic Data

| Spectrum | Key Peaks/Shifts (δ) | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (td, J = 11.2, 4.8 Hz, 1H, OCOCH), δ 2.55-2.45 (m, 2H, CH₂CO), δ 1.90-1.40 (m, 8H, cyclohexyl H) | [1] |

| IR (ATR, cm⁻¹) | 1765 (C=O str.), 1180 (C-O-C asym. str.), 1045 (C-O-C sym. str.) | [1] |

| Mass Spectrum | Base peak at m/z 140 (molecular ion) | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of hexahydro-2(3H)-benzofuranone.

Melting Point Determination (Thiele Tube Method)

Objective: To determine the temperature range over which the solid hexahydro-2(3H)-benzofuranone transitions to a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

-

Sample of hexahydro-2(3H)-benzofuranone

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of hexahydro-2(3H)-benzofuranone is finely ground using a mortar and pestle. The powdered sample is then packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The Thiele tube is filled with mineral oil to a level just above the side arm. The capillary tube is attached to the thermometer such that the sample is level with the thermometer bulb.

-

Heating: The thermometer and attached capillary tube are immersed in the oil in the Thiele tube. The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: The temperature is increased gradually. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid hexahydro-2(3H)-benzofuranone equals the atmospheric pressure.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., Thiele tube with mineral oil or a metal heating block)

-

Sample of hexahydro-2(3H)-benzofuranone

Procedure:

-

Sample Preparation: A few drops of liquid hexahydro-2(3H)-benzofuranone (if melted) are placed in the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath.

-

Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped. The liquid will begin to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination in Water

Objective: To quantitatively determine the solubility of hexahydro-2(3H)-benzofuranone in water at a specific temperature.

Apparatus:

-

Scintillation vials or sealed test tubes

-

Constant temperature bath (e.g., shaker bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

-

Hexahydro-2(3H)-benzofuranone

-

Distilled water

Procedure:

-

Sample Preparation: An excess amount of hexahydro-2(3H)-benzofuranone is added to a known volume of distilled water in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the mixture is allowed to stand in the constant temperature bath to allow the undissolved solid to settle.

-

Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.

-

Quantification: The concentration of hexahydro-2(3H)-benzofuranone in the filtered aqueous solution is determined using a suitable and calibrated analytical method.

-

Calculation: The solubility is expressed in grams per liter (g/L) or milligrams per liter (mg/L).

Mandatory Visualizations

As no specific signaling pathways involving hexahydro-2(3H)-benzofuranone have been identified in the literature, the following diagrams illustrate key experimental workflows for the determination of its physicochemical properties.

Biological Activity and Signaling Pathways

Conclusion

This technical guide provides a consolidated source of physicochemical data for hexahydro-2(3H)-benzofuranone (CAS 6051-03-2). The tabulated data, detailed experimental protocols, and workflow visualizations offer a valuable resource for researchers and professionals in chemistry and drug development. While the current understanding of its specific biological signaling activity is limited, the foundational physicochemical data presented here is essential for any future investigation into its potential pharmacological or other applications.

References

- 1. 2(3H)-Benzofuranone, hexahydro- (6051-03-2) for sale [vulcanchem.com]

- 2. RIFM fragrance ingredient safety assessment, hexahydro-3H-benzofuran-2-one, CAS Registry Number 6051-03-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

An In-depth Technical Guide to the Stereoisomers of Hexahydro-2(3H)-Benzofuranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-2(3H)-benzofuranone, a saturated bicyclic lactone, serves as a crucial scaffold in organic synthesis and drug discovery. The molecule possesses two chiral centers at the bridgehead carbons (C3a and C7a), giving rise to stereoisomers that can exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of hexahydro-2(3H)-benzofuranone, focusing on their synthesis, separation, characterization, and potential therapeutic applications. Understanding the nuances of each stereoisomer is paramount for the targeted design and development of novel therapeutics.

Molecular Structure and Stereoisomerism

Hexahydro-2(3H)-benzofuranone can exist as two diastereomers: cis-hexahydro-2(3H)-benzofuranone and trans-hexahydro-2(3H)-benzofuranone. The cis isomer has the two hydrogen atoms at the ring junction on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers.

Synthesis and Separation of Stereoisomers

The stereoselective synthesis of hexahydro-2(3H)-benzofuranone isomers is a key challenge. Various strategies have been developed to control the diastereoselectivity and enantioselectivity of the synthetic routes.

Diastereoselective Synthesis

The relative configuration of the two stereocenters is typically established during the formation of the bicyclic ring system. Catalytic hydrogenation of 2(3H)-benzofuranone or its derivatives often leads to a mixture of cis and trans isomers, with the cis isomer frequently being the major product due to steric hindrance favoring catalyst approach from the less hindered face.

Experimental Protocol: Catalytic Hydrogenation of 2(3H)-Benzofuranone

A general procedure for the catalytic hydrogenation to produce hexahydro-2(3H)-benzofuranone is as follows:

-

Reaction Setup: A solution of 2(3H)-benzofuranone in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor.

-

Catalyst Addition: A catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added to the solution.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification and Separation: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure hexahydro-2(3H)-benzofuranones can be achieved through asymmetric synthesis or by resolution of the racemic mixture.

-

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be employed to induce enantioselectivity in the key bond-forming reactions. For instance, asymmetric hydrogenation using a chiral catalyst can provide direct access to enantioenriched products.

-

Chiral Resolution: The separation of enantiomers from a racemic mixture is a common and effective strategy. This is often accomplished using chiral high-performance liquid chromatography (chiral HPLC).

Experimental Protocol: Chiral HPLC Separation of Hexahydro-2(3H)-Benzofuranone Enantiomers

A typical protocol for the chiral HPLC separation of the enantiomers of cis- or trans-hexahydro-2(3H)-benzofuranone is as follows:

-

Column Selection: A chiral stationary phase (CSP) is chosen based on the properties of the analyte. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating lactones.[1]

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Analysis: The racemic sample is dissolved in the mobile phase and injected into the HPLC system. The separation of the enantiomers is monitored using a UV detector.

-

Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected as they elute from the column. The solvent is then removed to yield the enantiomerically pure compounds.

Physicochemical Characteristics

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol [2] | 140.18 g/mol [3] |

| Appearance | Colorless oil or low-melting solid | Colorless oil or low-melting solid |

| Boiling Point | Varies | Varies |

| Melting Point | Varies | Varies |

| Optical Rotation ([α]D) | (+) and (-) enantiomers | (+) and (-) enantiomers |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of hexahydro-2(3H)-benzofuranone. The coupling constants between the bridgehead protons (H-3a and H-7a) are particularly informative.

-

cis-Isomer: The dihedral angle between H-3a and H-7a is close to 0°, resulting in a larger coupling constant (typically around 8-10 Hz).

-

trans-Isomer: The dihedral angle between H-3a and H-7a is close to 120°, leading to a smaller coupling constant (typically around 2-4 Hz).[4]

Table of Expected ¹H NMR and ¹³C NMR Data

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| cis | H-3a and H-7a (multiplets with large coupling constant) | C=O (~177 ppm), C-O (~80 ppm), Bridgehead carbons |

| trans | H-3a and H-7a (multiplets with small coupling constant) | C=O (~177 ppm), C-O (~80 ppm), Bridgehead carbons |

Biological Activity and Therapeutic Potential

While the parent hexahydro-2(3H)-benzofuranone is primarily known as a fragrance ingredient, the benzofuranone scaffold is present in numerous biologically active natural products and synthetic compounds.[5] The stereochemistry of these molecules often plays a critical role in their pharmacological activity.

For drug development professionals, the exploration of the individual stereoisomers of hexahydro-2(3H)-benzofuranone and its derivatives is a promising avenue for the discovery of novel therapeutic agents. Different stereoisomers can exhibit varied affinities for biological targets, leading to differences in efficacy and toxicity. For instance, a safety assessment of a related compound, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl-, has been conducted by the Research Institute for Fragrance Materials (RIFM).[6]

Workflow for Biological Evaluation of Stereoisomers

The following workflow illustrates the process of evaluating the biological potential of the synthesized stereoisomers.

Caption: Workflow for the biological evaluation of hexahydro-2(3H)-benzofuranone stereoisomers.

Conclusion

The stereoisomers of hexahydro-2(3H)-benzofuranone represent a promising area of research for the development of new chemical entities with potential therapeutic applications. The ability to synthesize and separate the individual cis and trans diastereomers, as well as their respective enantiomers, is crucial for elucidating their structure-activity relationships. This technical guide has provided an overview of the key aspects of the chemistry and potential biology of these compounds, offering a foundation for further investigation by researchers, scientists, and drug development professionals. A thorough characterization of each stereoisomer is essential to unlock their full potential in medicinal chemistry.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hexahydro-, trans-2(3H)-Benzofuranone | 27345-71-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. RIFM fragrance ingredient safety assessment, this compound3,6-dimethyl-, CAS Registry Number 92015-65-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone

Synonym: 2-Oxabicyclo[4.4.0]decan-3-one Molecular Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol

This technical guide provides a summary of the expected spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone. Direct experimental data for this specific compound is not extensively available in public spectroscopic databases. Therefore, this document combines data from structurally related compounds and general principles of spectroscopic analysis for γ-lactones fused to a cyclohexane ring.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for Cyclohexaneacetic acid, 2-hydroxy-, γ-lactone and its close analogs.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption (cm⁻¹) | Notes |

| C=O (γ-lactone) | 1770 - 1750 | The five-membered lactone ring strain typically increases the carbonyl stretching frequency compared to acyclic esters. |

| C-O (ester) | 1250 - 1150 | Strong C-O stretching absorption is characteristic of esters and lactones. |

| C-H (alkane) | 2960 - 2850 | Stretching vibrations for the cyclohexane and lactone ring methylene groups. |

Table 2: ¹H NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H adjacent to lactone oxygen | 3.9 - 4.3 | m | - | Protons on the carbon alpha to the ring oxygen. |

| H alpha to carbonyl | 2.2 - 2.6 | m | - | Protons on the carbon alpha to the carbonyl group. |

| Cyclohexane protons | 1.2 - 2.0 | m | - | A complex multiplet region for the methylene protons of the cyclohexane ring. |

Table 3: ¹³C NMR Spectroscopy Data

Predicted chemical shifts (ppm) are based on the analysis of similar structures.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (lactone carbonyl) | 175 - 180 | The carbonyl carbon of the lactone. |

| C-O (lactone) | 75 - 85 | The carbon atom attached to the ring oxygen. |

| C alpha to carbonyl | 30 - 40 | The carbon atom alpha to the carbonyl group. |

| Cyclohexane carbons | 20 - 35 | Methylene carbons of the cyclohexane ring. |

Table 4: Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 140 | Molecular ion peak. |

| [M-CO]⁺ | 112 | Loss of carbon monoxide from the lactone. |

| [M-H₂O]⁺ | 122 | Loss of water, although less common for the molecular ion. |

| [M-C₂H₄O]⁺ | 96 | Loss of ethylene oxide fragment. |

| Further fragments | various | Complex fragmentation pattern arising from the cyclohexane ring. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the spectrum recorded in a liquid cell.

-

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

-

Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.

-

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added (often already present in the solvent).

-

The solution is transferred to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

-

Longer acquisition times or a greater number of scans are usually required due to the lower natural abundance of ¹³C.

-

-

Analysis: Chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

-

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which typically results in less fragmentation and a prominent molecular ion peak.

-

-

Sample Preparation:

-

GC-MS: The sample is dissolved in a volatile solvent (e.g., dichloromethane, hexane) at a low concentration (e.g., 1 mg/mL).

-

LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

-

-

Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

-

Analysis: The mass of the molecular ion is used to determine the molecular weight. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Structural Elucidaion of C8H12O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis techniques required for the structural elucidation of compounds with the molecular formula C8H12O2. The diverse array of possible isomers for this formula necessitates a systematic approach combining various spectroscopic and analytical methods. This document outlines detailed experimental protocols, presents organized spectral data for common isomers, and utilizes visualizations to clarify the logical workflow of structural determination.

Introduction to the Structural Elucidation of C8H12O2

The molecular formula C8H12O2 corresponds to a degree of unsaturation of three. This indicates the presence of a combination of rings and/or double and triple bonds, leading to a wide variety of possible isomers. These can include, but are not limited to, unsaturated carboxylic acids, esters, ketones, aldehydes, and cyclic compounds. The precise identification of the correct isomer is crucial in fields such as drug development, natural product chemistry, and materials science, as different isomers can exhibit vastly different chemical, physical, and biological properties.

The structural elucidation process is a puzzle that is solved by gathering and interpreting evidence from multiple analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's structure.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectral data. The following sections outline standardized protocols for the analysis of C8H12O2 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity. ¹³C NMR reveals the number of different types of carbon atoms and their chemical environments.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the C8H12O2 isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (0 ppm) for the chemical shifts.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

Methodology for Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (for liquid samples):

-

Place a small drop of the neat liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Place the sample holder (with the salt plates or ATR accessory) into the spectrometer's sample compartment.

-

Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The y-axis is typically presented as percent transmittance.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the C8H12O2 isomer in a volatile organic solvent (e.g., dichloromethane or diethyl ether). The concentration should be in the range of 10-100 µg/mL.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, the oven temperature program, and the carrier gas (usually helium) flow rate. The temperature program should be designed to effectively separate the analyte from any impurities.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV), the mass range to be scanned (e.g., m/z 40-400), and the scan speed.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.

-

-

Data Processing:

-

The data system will generate a total ion chromatogram (TIC), which shows the intensity of the total ion current as a function of retention time.

-

The mass spectrum corresponding to the chromatographic peak of the C8H12O2 isomer can be extracted and analyzed.

-

The molecular ion peak (M⁺) will provide the molecular weight of the compound.

-

The fragmentation pattern can be compared to spectral libraries or interpreted to deduce structural features.

-

Data Presentation: Spectroscopic Data of C8H12O2 Isomers

The following tables summarize the key spectroscopic data for several common isomers of C8H12O2. This allows for a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectral Data (δ in ppm)

| Isomer Name | Structure | Chemical Shift (δ, ppm) and Multiplicity |

| 2-Octynoic acid | CCCCCC#CC(=O)O | 0.9 (t), 1.3-1.6 (m), 2.3 (t), 11.5 (s, broad) |

| Dimedone | O=C1CC(C)(C)CC(=O)C1 | Keto form: 1.1 (s, 6H), 2.3 (s, 4H). Enol form: 1.05 (s, 6H), 2.16 (s, 2H), 2.25 (s, 2H), 5.42 (s, 1H)[1] |

| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 1.3 (t), 1.8 (d), 4.2 (q), 5.8-7.3 (m)[2] |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 2.3-2.6 (m, 4H), 3.2-3.4 (m, 2H), 5.7 (s, 2H), 11.0 (s, broad, 2H)[3][4] |

| Vinyl caproate | CCCCCC(=O)OC=C | 0.9 (t), 1.3-1.7 (m), 2.4 (t), 4.6 (dd), 4.9 (dd), 7.3 (dd) |

Table 2: ¹³C NMR Spectral Data (δ in ppm)

| Isomer Name | Structure | Chemical Shift (δ, ppm) |

| 2-Octynoic acid | CCCCCC#CC(=O)O | 13.9, 19.2, 22.0, 27.8, 30.9, 74.5, 93.5, 154.5 |

| Dimedone | O=C1CC(C)(C)CC(=O)C1 | Keto form: 28.3, 32.1, 50.8, 208.5. Enol form: 28.53, 33.10, 42.85, 49.78, 99.33, 164.37, 197.38[1] |

| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 14.3, 18.2, 60.1, 118.9, 129.5, 139.8, 145.2, 167.1 |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 25.1, 41.8, 125.2, 175.8 |

| Vinyl caproate | CCCCCC(=O)OC=C | 13.9, 22.3, 24.5, 31.1, 34.2, 97.4, 141.5, 172.8 |

Table 3: IR Spectral Data (cm⁻¹)

| Isomer Name | Structure | Key IR Absorptions (cm⁻¹) |

| 2-Octynoic acid | CCCCCC#CC(=O)O | 3300-2500 (broad, O-H), 2950-2850 (C-H), 2250 (C≡C), 1710 (C=O)[5] |

| Dimedone | O=C1CC(C)(C)CC(=O)C1 | 2960, 2870 (C-H), 1735, 1705 (C=O, keto), 1640 (C=C, enol), 1610 (C=O, enol)[6] |

| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 2980, 2940 (C-H), 1715 (C=O), 1640, 1615 (C=C), 1260, 1180 (C-O)[7] |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 3300-2500 (broad, O-H), 2950 (C-H), 1710 (C=O), 1650 (C=C)[3] |

| Vinyl caproate | CCCCCC(=O)OC=C | 3100, 2960, 2870 (C-H), 1760 (C=O), 1650 (C=C), 1140 (C-O) |

Table 4: Mass Spectrometry Data (m/z)

| Isomer Name | Structure | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |

| 2-Octynoic acid | CCCCCC#CC(=O)O | 140 | 125, 97, 83, 69, 55, 41[5][8] |

| Dimedone | O=C1CC(C)(C)CC(=O)C1 | 140 | 125, 97, 83, 69, 56, 41[9][10] |

| Ethyl sorbate | CCOC(=O)/C=C/C=C/C | 140 | 95, 67[11][12] |

| cis-4-Cyclohexene-1,2-dicarboxylic acid | C1C=CC--INVALID-LINK--C(=O)O | 140 (often not observed) | 122, 94, 79 |

| Vinyl caproate | CCCCCC(=O)OC=C | 140 | 113, 99, 85, 71, 57, 43 |

Visualization of the Structural Elucidation Workflow

Understanding the logical flow of the structural elucidation process is crucial for an efficient and accurate determination of an unknown structure. The following diagrams, generated using Graphviz, illustrate the key decision-making pathways.

References

- 1. rsc.org [rsc.org]

- 2. ethyl sorbate(5941-48-0) 1H NMR [m.chemicalbook.com]

- 3. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]

- 4. Solved Sample: cis-4-cyclohexene-1,2-dicarboxylic acid | Chegg.com [chegg.com]

- 5. 2-Octynoic acid | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimedone(126-81-8) IR Spectrum [m.chemicalbook.com]

- 7. ETHYL SORBATE(2396-84-1)IR [m.chemicalbook.com]

- 8. 2-Octynoic acid [webbook.nist.gov]

- 9. Dimedone(126-81-8) MS [m.chemicalbook.com]

- 10. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

The Ubiquitous Hexahydrobenzofuranone Core: A Technical Guide to Its Natural Occurrence, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

The hexahydrobenzofuranone scaffold is a privileged heterocyclic motif found in a diverse array of natural products. Exhibiting a wide spectrum of biological activities, these compounds have garnered significant interest within the scientific community, particularly in the fields of drug discovery and medicinal chemistry. This technical guide provides an in-depth overview of the natural occurrence of hexahydrobenzofuranone derivatives, their associated biological activities, and the experimental methodologies employed for their isolation, characterization, and evaluation.

Natural Sources and Biological Activities of Hexahydrobenzofuranone Derivatives

Hexahydrobenzofuranone derivatives have been isolated from a variety of natural sources, most notably from endophytic fungi and marine organisms. These microorganisms, existing in unique and competitive environments, have evolved to produce a rich diversity of secondary metabolites, including this particular class of compounds. The biological activities of these derivatives are as varied as their sources, encompassing antifungal, anti-inflammatory, and enzyme-inhibiting properties. A summary of representative naturally occurring hexahydrobenzofuranone derivatives and their biological activities is presented in Table 1.

| Compound Name | Natural Source | Biological Activity |

| Botryomaman | Botryosphaeria mamane (endophytic fungus) | Antibacterial |

| Asperfuranoids | Aspergillus sp. (endophytic fungus) | α-glucosidase inhibition |

| Various Polyketides | Phaeosphaeria sp. (endophytic fungus) | Acetylcholinesterase inhibition |

Table 1: Representative Naturally Occurring Hexahydrobenzofuranone Derivatives and Their Biological Activities

Key Biological Activities and Underlying Signaling Pathways

The diverse biological effects of hexahydrobenzofuranone derivatives are underpinned by their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the development of novel therapeutic agents.

Anti-inflammatory Activity

Certain benzofuran derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. Upon binding to its receptor, Toll-like receptor 4 (TLR4), LPS triggers a downstream signaling cascade that results in the activation of both the NF-κB and MAPK pathways. This, in turn, leads to the production of inflammatory mediators such as nitric oxide (NO) and various cytokines. Hexahydrobenzofuranone derivatives with anti-inflammatory properties are thought to interfere with this signaling cascade, thereby reducing the inflammatory response.

Antifungal Activity

The mechanism of antifungal action for some benzofuran derivatives has been linked to the disruption of intracellular calcium homeostasis.[2] An influx of calcium ions can trigger various cellular processes that may ultimately lead to fungal cell death. While this has been observed for the broader class of benzofurans, it represents a plausible mechanism for hexahydrobenzofuranone derivatives that warrants further investigation.

Experimental Protocols

A critical component of natural product research is the robust and reproducible methodology for isolation, characterization, and biological evaluation. The following sections provide detailed protocols for key experiments relevant to the study of hexahydrobenzofuranone derivatives.

Isolation and Purification of Hexahydrobenzofuranone Derivatives from Fungal Cultures

The isolation of pure compounds from complex fungal fermentation broths is a multi-step process that typically involves extraction followed by various chromatographic techniques.

Protocol:

-

Fermentation: Cultivate the fungal strain in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, extract the culture broth and/or mycelium with an organic solvent such as ethyl acetate. Concentrate the organic extract in vacuo to yield a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

-

Purification: Further purify the fractions containing the compounds of interest using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: Determine the chemical structure of the purified compounds using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a particular fungal strain.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Nitrite Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This assay is used to identify compounds that can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Protocol:

-

Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (e.g., acetylthiocholine iodide), and Ellman's reagent (DTNB).

-

Reaction Mixture: In a 96-well plate, combine the enzyme, buffer, and various concentrations of the test compound.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement: The hydrolysis of the substrate by AChE produces thiocholine, which reacts with DTNB to form a colored product. Measure the rate of color formation spectrophotometrically. A decrease in the rate of the reaction in the presence of the test compound indicates AChE inhibition.

Conclusion

Naturally occurring hexahydrobenzofuranone derivatives represent a promising class of compounds with diverse and potent biological activities. Their prevalence in microbial sources, particularly endophytic fungi, highlights the vast untapped potential of the microbial world for drug discovery. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds, from their initial discovery to the elucidation of their mechanisms of action. Further research into this fascinating class of natural products is warranted and holds the potential to yield novel therapeutic leads for a range of diseases.

References

Toxicological Profile of 2(3H)-Benzofuranone, hexahydro-

An In-depth Technical Guide for Researchers and Drug Development Professionals

Compound: 2(3H)-Benzofuranone, hexahydro- CAS Number: 6051-03-2 Synonyms: Hexahydro-3H-benzofuran-2-one, Cyclohexaneacetic acid, 2-hydroxy-, gamma-lactone

This document provides a comprehensive overview of the toxicological profile of 2(3H)-Benzofuranone, hexahydro-, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety assessments and databases, focusing on quantitative data, experimental methodologies, and metabolic pathways.

Executive Summary

2(3H)-Benzofuranone, hexahydro- is a bicyclic lactone used as a fragrance ingredient. Based on available data, it is considered to have a low order of toxicity. It is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The toxicological evaluation indicates a high No-Observed-Adverse-Effect Level (NOAEL) in repeated-dose studies. While specific data for all toxicological endpoints are not available for this exact compound, read-across from structurally similar molecules suggests a low potential for skin sensitization and genotoxicity. The primary metabolic pathway is expected to be hydrolysis of the lactone ring.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the toxicological endpoints of 2(3H)-Benzofuranone, hexahydro- and a structurally related analogue, 2(3H)-benzofuranone, hexahydro-3,6-dimethyl- (CAS 92015-65-1), which is used for read-across purposes.

Table 1: Repeated Dose Toxicity

| Study Type | Species | Route | NOAEL | Test Guideline | Compound |

| 28-Day Study | Rat | Oral | 300 mg/kg/day | OECD 407 | 2(3H)-Benzofuranone, hexahydro- |

Table 2: Genotoxicity (Read-Across from Analogue)

| Assay | System | Result | Test Guideline | Compound (Analogue) |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Non-mutagenic | OECD 471 | This compound3,6-dimethyl- |

Table 3: Dermal Sensitization (Read-Across from Analogue)

| Assay | Species | Result | Test Guideline | Compound (Analogue) |

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Not a sensitizer | OECD 406 | This compound3,6-dimethyl- |

Metabolic Pathway

The primary metabolic pathway for lactones like 2(3H)-Benzofuranone, hexahydro- is anticipated to be enzymatic or spontaneous hydrolysis of the ester bond. This process opens the lactone ring to form the corresponding hydroxycarboxylic acid, which can then be further metabolized and excreted.

The Chemistry and Synthesis of Hexahydro-1-benzofuran-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1-benzofuran-2(3H)-one, a saturated bicyclic lactone, serves as a valuable scaffold in organic synthesis and fragrance chemistry. This document provides an in-depth technical overview of its discovery, history, physicochemical properties, and synthesis. Detailed experimental protocols for key synthetic transformations are presented, alongside a summary of its known applications. This guide is intended to be a comprehensive resource for researchers and professionals working with this and related benzofuranone structures.

Introduction and History

Hexahydro-1-benzofuran-2(3H)-one, systematically named (3aR,7aS)-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2(3H)-one, belongs to the benzofuranone class of heterocyclic compounds. While a definitive historical account of its initial discovery is not prominently documented in readily available literature, its existence and synthesis are rooted in the broader exploration of benzofuran chemistry. The development of synthetic methodologies for creating saturated heterocyclic systems, driven by the search for novel fragrances and pharmacologically active molecules, likely led to the first preparation of this compound. Its structural simplicity suggests it may have been synthesized as a fundamental model in studies of lactonization reactions or as a derivative in the characterization of cyclohexyl-based starting materials. Today, it is recognized as a fragrance ingredient and a building block in organic synthesis.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of hexahydro-1-benzofuran-2(3H)-one are summarized in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties [1]

| Property | Value |

| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

| CAS Number | 6051-03-2 |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| XLogP3 | 1.5 |

| Topological Polar Surface Area | 26.3 Ų |

| Appearance | Not specified in literature |

| Boiling Point | Not specified in literature |

| Melting Point | Not specified in literature |

| Solubility | Not specified in literature |

Table 2: Spectroscopic Data Identifiers [1]

| Spectroscopic Technique | Data Availability |

| ¹³C NMR | Available in databases such as PubChem |

| Mass Spectrometry | Available in databases such as PubChem |

| Infrared (IR) Spectroscopy | Data for related structures available in NIST WebBook[3] |

Synthesis and Experimental Protocols

The synthesis of hexahydro-1-benzofuran-2(3H)-one can be achieved through various synthetic routes, typically involving the formation of the lactone ring fused to a cyclohexane core. The following represents a generalized synthetic approach based on established methods for benzofuranone synthesis.

General Synthetic Workflow

The synthesis generally proceeds through the creation of a hydroxy-substituted cyclohexane acetic acid, which then undergoes intramolecular cyclization (lactonization) to form the desired bicyclic lactone.

Caption: Generalized synthetic pathway to hexahydro-1-benzofuran-2(3H)-one.

Detailed Experimental Protocol: Synthesis of Benzofuranones via Heteroannulation

The following protocol is adapted from a general method for the one-pot synthesis of benzofuran derivatives, which can be tailored for the synthesis of saturated systems.[4]

Materials:

-

Cyclohexanone derivative (starting material)

-

Benzoquinone derivative (starting material)

-

Toluene (solvent)

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a solution of toluene (4.0 mL) and glacial acetic acid (1.0 mL) in a round-bottom flask, add the cyclohexanone derivative (1.0 mmol) and the benzoquinone derivative (2.0 mmol).

-

Reflux the reaction mixture for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Dilute the organic layer with ethyl acetate (10.0 mL).

-

Separate the organic layer, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure benzofuranone product.

Note: This is a generalized procedure. The specific cyclohexanone and benzoquinone derivatives, as well as reaction times and purification conditions, would need to be optimized for the synthesis of hexahydro-1-benzofuran-2(3H)-one.

Biological and Other Applications

While specific, potent biological activities have not been extensively reported for hexahydro-1-benzofuran-2(3H)-one itself, the broader class of benzofurans exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[5] This suggests that derivatives of hexahydro-1-benzofuran-2(3H)-one could be of interest in drug discovery programs.

Currently, its primary documented application is in the fragrance industry.[1][2] Its lactonic structure is a common feature in many fragrance molecules, contributing to sweet, creamy, or fruity notes.

Signaling Pathways and Logical Relationships

The interaction of benzofuranone derivatives with biological systems can be complex. The following diagram illustrates a hypothetical signaling pathway that a biologically active benzofuranone derivative might modulate, based on the known activities of the broader benzofuran class.

Caption: Hypothetical signaling pathway modulated by a bioactive benzofuranone derivative.

Conclusion

Hexahydro-1-benzofuran-2(3H)-one is a foundational molecule within the benzofuranone family. While its history is not extensively detailed, its synthesis is achievable through established organic chemistry methodologies. Its primary current application lies in the fragrance industry, but the diverse biological activities of the broader benzofuran class suggest potential for future exploration in medicinal chemistry. This guide provides a comprehensive starting point for researchers interested in the synthesis, properties, and potential applications of this and related compounds.

References

An In-depth Technical Guide to Hexahydro-2(3H)-Benzofuranone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydro-2(3H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse range of biologically active molecules. This bicyclic lactone system, consisting of a fused cyclohexane and γ-butyrolactone ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives and analogs of this core structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of hexahydro-2(3H)-benzofuranone derivatives, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the Hexahydro-2(3H)-Benzofuranone Scaffold

The synthesis of the hexahydro-2(3H)-benzofuranone core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the intramolecular cyclization of a substituted cyclohexane precursor.

A general synthetic workflow for the preparation and screening of hexahydro-2(3H)-benzofuranone derivatives is outlined below. This workflow represents a common strategic approach in medicinal chemistry for the discovery of novel bioactive compounds.

Biological Activities and Mechanisms of Action

Hexahydro-2(3H)-benzofuranone derivatives have been extensively investigated for their therapeutic potential in various disease areas. The following sections detail their key biological activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

A significant number of hexahydro-2(3H)-benzofuranone analogs exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Certain benzofuranone derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

MAPK Signaling Pathway Inhibition:

The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation. Activation of these kinases by upstream signals leads to the phosphorylation and activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Benzofuranone derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins.[1]

Quantitative Anti-inflammatory Activity Data:

The anti-inflammatory potential of various benzofuranone derivatives has been quantified using in vitro and in vivo models. A selection of these compounds and their corresponding activities are presented below.

| Compound ID | Assay | Target/Mediator | Activity (IC50/Inhibition %) | Reference |

| BF-1 | Carrageenan-induced paw edema | Inflammation | 50% inhibition at 30 mg/kg | [2] |

| BF-2 | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 17.3 µM | [3] |

| BF-3 | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 16.5 µM | [3] |

| BF-4 | Prostaglandin E2 (PGE2) Production | COX-2 | IC50: 1.48 µM | [4] |

| BF-5 | Interleukin-6 (IL-6) Production | IL-6 | IC50: 1.2 µM | [4] |

| BF-6 | Chemokine (C-C) Ligand 2 (CCL2) Production | CCL2 | IC50: 1.5 µM | [4] |

| 5d | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | IC50: 52.23 ± 0.97 μM | [5][6] |

Antimicrobial Activity

Certain hexahydro-2(3H)-benzofuranone analogs have demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data:

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The MIC values for several benzofuranone derivatives against various bacterial and fungal strains are listed below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AB-1 | Staphylococcus aureus | 12.5 | [3] |

| AB-1 | Escherichia coli | 25 | [3] |

| AB-1 | Salmonella typhimurium | 12.5 | [3] |

| AB-2 | Penicillium italicum | 12.5 | [3] |

| AB-2 | Colletotrichum musae | 12.5-25 | [3] |

| AB-3 | Bacillus subtilis | 6.25 | [7] |

| AB-3 | Staphylococcus aureus | 12.5 | [7] |

| AB-4 | Staphylococcus aureus | 0.039 | [8] |

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD+-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Several benzofuranone derivatives have been identified as selective inhibitors of SIRT2.

SIRT2 Inhibition Signaling:

SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α-tubulin and other proteins involved in cell cycle regulation and metabolism. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, which can in turn induce cell cycle arrest and apoptosis in cancer cells.

Quantitative SIRT2 Inhibitory Activity Data:

The potency of benzofuranone derivatives as SIRT2 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50).

| Compound ID | SIRT Isoform | Activity (IC50 µM) | Reference |

| 7e | SIRT2 | 3.81 | [1][9] |

| 7a | SIRT2 | 8.85 | [1][9] |

| 7c | SIRT2 | 17.76 | [1][9] |

| 7d | SIRT2 | 43.93 | [1][9] |

| Tenovin-6 | SIRT2 | 9 | [10] |

| AGK2 | SIRT2 | 3.5 | [10] |

| TM | SIRT2 | 0.038 | [10] |

| SirReal2 | SIRT2 | 0.23 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives

This protocol describes a domino Friedel-Crafts/lactonization reaction for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives.[11]

Materials:

-

Substituted phenol (1.0 equiv)

-

Diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate (1.1 equiv)

-

Solvent (e.g., acetic acid, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the substituted phenol in the chosen solvent under an inert atmosphere, add the electrophilic counterpart (diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitored by TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3-disubstituted-3H-benzofuran-2-one derivative.

-

Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.[2][12]

Materials:

-

Wistar rats or Swiss mice

-

Carrageenan (1% w/v in sterile saline)

-

Test compound solution/suspension

-

Positive control (e.g., Indomethacin, 5 mg/kg)

-

Vehicle control (e.g., saline, Tween 80)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the test compound, positive control, or vehicle to the respective groups of animals via the desired route (e.g., intraperitoneally or orally).

-

After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[13][14]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound solution

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well microtiter plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

To 100 µL of the supernatant in a new 96-well plate, add 100 µL of Griess reagent.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value of the test compound.

In Vitro Enzyme Assay: SIRT2 Deacetylase Activity

This fluorometric assay is used to screen for inhibitors of SIRT2 deacetylase activity.[15][16]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer

-

Test compound solution

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well black plate, add the assay buffer, NAD+, and the fluorogenic SIRT2 substrate.

-

Add various concentrations of the test compound to the wells.

-

Initiate the reaction by adding the recombinant SIRT2 enzyme.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for a short period (e.g., 10-15 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 450-480 nm).

-

Calculate the percentage of SIRT2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The hexahydro-2(3H)-benzofuranone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which can be screened for various pharmacological effects. The anti-inflammatory, antimicrobial, and SIRT2 inhibitory properties highlighted in this guide underscore the potential of these compounds in addressing significant unmet medical needs. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these promising molecules, ultimately leading to the identification of new drug candidates.

References

- 1. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors [mdpi.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Properties of 3 H-Spiro[1-benzofuran-2,1’-cyclohexane] Derivatives from Heliotropium filifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. content.abcam.com [content.abcam.com]

Thermodynamic Properties of Hexahydrobenzofuranone: A Technical Guide

Disclaimer: This document provides a summary of predicted thermodynamic properties for a specific isomer of hexahydrobenzofuranone and outlines general experimental methodologies for their determination. A comprehensive literature search did not yield experimental thermodynamic data for the parent hexahydrobenzofuranone or its specific isomers. The quantitative data presented herein is for 2(3H)-Benzofuranone, hexahydro-4,4,7a-trimethyl- and is derived from the Joback group-contribution method, a computational estimation technique.[1]

This guide is intended for researchers, scientists, and drug development professionals interested in the thermodynamic characteristics of this class of compounds.

Introduction to Hexahydrobenzofuranone

Hexahydrobenzofuranone and its derivatives are bicyclic compounds that feature a fused cyclohexane and a γ-lactone ring system. This structural motif is present in various natural products and molecules of pharmaceutical interest. Understanding the thermodynamic properties of this core structure is crucial for applications in drug design, process chemistry, and materials science, as these properties govern the stability, solubility, and phase behavior of the molecule.

Predicted Thermodynamic Data

The following tables summarize the predicted thermodynamic properties for this compound4,4,7a-trimethyl- (CAS: 16778-27-1), calculated using the Joback method.[1] This method estimates properties based on the molecular structure by summing the contributions of its functional groups.[1][2]

Table 1: Key Predicted Thermodynamic Properties [1]

| Property | Symbol | Value | Unit |

| Standard Gibbs Free Energy of Formation | ΔGf° | -100.46 | kJ/mol |

| Standard Enthalpy of Formation | ΔHf° | -402.81 | kJ/mol |

| Enthalpy of Fusion | ΔHfus | 10.18 | kJ/mol |

| Enthalpy of Vaporization | ΔHvap | 46.57 | kJ/mol |

Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp) [1]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 567.95 | 405.29 |

| 608.47 | 425.29 |

| 648.99 | 443.99 |

| 689.51 | 461.66 |

| 730.03 | 478.57 |

| 770.55 | 494.98 |

| 811.06 | 511.17 |

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for hexahydrobenzofuranone is not available, the following are detailed, generalized protocols for determining the key thermodynamic properties of organic compounds.

Determination of Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion (ΔHc°), which can be measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Workflow:

Caption: Workflow for determining enthalpy of combustion using a bomb calorimeter.

Detailed Steps:

-

Sample Preparation: A precise mass (typically 0.5-1.5 g) of the solid hexahydrobenzofuranone is pressed into a pellet and placed in a crucible. A fuse wire of known length and mass is attached to the ignition electrodes, with the wire in contact with the sample.[3][4]

-

Calorimeter Assembly: The crucible is placed inside the stainless-steel bomb. The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 25-30 atm. The bomb is then submerged in a known volume of water in the calorimeter bucket.[5]

-

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[3]

-

Calculation: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6] The total heat evolved (qtotal) during the sample combustion is calculated from the temperature rise (ΔT) and Ccal. After correcting for the heat from the fuse wire ignition and any side reactions (e.g., nitric acid formation), the standard enthalpy of combustion (ΔHc°) of the sample is determined. Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the known enthalpies of formation of the combustion products (CO2 and H2O).[7]